tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate
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Overview
Description
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate is a complex organic compound that features a pyrazine ring substituted with a bromine atom and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent bromination. The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazine derivatives.
Deprotection: The primary amine or alcohol corresponding to the original protected group.
Scientific Research Applications
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action for tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic syntheses where protecting groups are necessary to prevent unwanted reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl bromoacetate: Another brominated compound used in organic synthesis.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: A related compound with a different core structure but similar protecting group.
Uniqueness
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate is unique due to its combination of a brominated pyrazine ring and a tert-butyl carbamate group. This dual functionality allows for versatile applications in synthesis and research, making it a valuable compound in various fields .
Properties
Molecular Formula |
C14H20BrN3O4 |
---|---|
Molecular Weight |
374.23 g/mol |
IUPAC Name |
tert-butyl N-(3-bromopyrazine-2-carbonyl)-N-[(2-methylpropan-2-yl)oxy]carbamate |
InChI |
InChI=1S/C14H20BrN3O4/c1-13(2,3)21-12(20)18(22-14(4,5)6)11(19)9-10(15)17-8-7-16-9/h7-8H,1-6H3 |
InChI Key |
QGMMJBIKWPHNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)C1=NC=CN=C1Br)OC(C)(C)C |
Origin of Product |
United States |
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